molecular formula C12H17NO3S B8273842 5-Tert-butyl-2-methoxy-1-methylsulphanyl-3-nitro-benzene CAS No. 1215032-00-0

5-Tert-butyl-2-methoxy-1-methylsulphanyl-3-nitro-benzene

Cat. No. B8273842
M. Wt: 255.34 g/mol
InChI Key: KQHFYALGHKOVKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08686022B2

Procedure details

0.5 g of 5-tert-butyl-2-methoxy-1-methylsulphanyl-3-nitro-benzene are dissolved in 15 ml of 1,1,1,3,3,3-hexafluoroisopropanol, combined with 1.1 ml of a 9 M solution of hydrogen peroxide in water and stirred for 5 hours at ambient temperature. Then the mixture is cooled to 0° C. and diluted with 10% aqueous sodium thiosulphate solution. The mixture is extracted 3 times with ethyl acetate and the combined organic phases are washed with saturated aqueous sodium hydrogen carbonate solution and saturated aqueous sodium chloride solution. After drying with sodium sulphate the solvents are eliminated in vacuo and the residue is chromatographed on silica gel (petroleum ether/ethyl acetate 95:5).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[C:7]([N+:15]([O-:17])=[O:16])[C:8]([O:13][CH3:14])=[C:9]([S:11][CH3:12])[CH:10]=1)([CH3:4])([CH3:3])[CH3:2].[OH:18]O>C(O)(C(F)(F)F)C(F)(F)F.O.S([O-])([O-])(=O)=S.[Na+].[Na+]>[C:1]([C:5]1[CH:6]=[C:7]([N+:15]([O-:17])=[O:16])[C:8]([O:13][CH3:14])=[C:9]([S:11]([CH3:12])=[O:18])[CH:10]=1)([CH3:4])([CH3:2])[CH3:3] |f:4.5.6|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C(=C(C1)SC)OC)[N+](=O)[O-]
Name
Quantity
15 mL
Type
solvent
Smiles
C(C(F)(F)F)(C(F)(F)F)O
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 5 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then the mixture is cooled to 0° C.
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted 3 times with ethyl acetate
WASH
Type
WASH
Details
the combined organic phases are washed with saturated aqueous sodium hydrogen carbonate solution and saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying with sodium sulphate the solvents
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed on silica gel (petroleum ether/ethyl acetate 95:5)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
C(C)(C)(C)C=1C=C(C(=C(C1)S(=O)C)OC)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.